2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine
Overview
Description
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H4BrClF3N It is a pyridine derivative characterized by the presence of bromomethyl, chloro, and trifluoromethyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine precursor. One common method is the bromination of 3-chloro-5-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromomethyl group.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 3-chloro-5-(trifluoromethyl)pyridine.
Scientific Research Applications
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its role in the synthesis of drug candidates targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to modify biological activity.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-(Bromomethyl)-5-(trifluoromethyl)pyridine
Uniqueness
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, chloro, and trifluoromethyl substituents on the pyridine ring. This specific arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of multiple halogen atoms enhances its potential as a versatile intermediate in organic synthesis and its application in various research fields.
Properties
IUPAC Name |
2-(bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPALGCBMYXXOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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